2-Bromocyclopent-2-enone

Catalog No.
S674786
CAS No.
10481-34-2
M.F
C5H5BrO
M. Wt
161 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromocyclopent-2-enone

CAS Number

10481-34-2

Product Name

2-Bromocyclopent-2-enone

IUPAC Name

2-bromocyclopent-2-en-1-one

Molecular Formula

C5H5BrO

Molecular Weight

161 g/mol

InChI

InChI=1S/C5H5BrO/c6-4-2-1-3-5(4)7/h2H,1,3H2

InChI Key

WJZDXONSAPNKGB-UHFFFAOYSA-N

SMILES

C1CC(=O)C(=C1)Br

Canonical SMILES

C1CC(=O)C(=C1)Br

2-Bromocyclopent-2-enone is a highly versatile, bifunctional α-bromo-α,β-unsaturated ketone that serves as a critical building block in advanced organic synthesis, particularly for the construction of prostaglandins, cyclopentenoid antibiotics, and complex polycyclic pharmaceutical intermediates. As an activated Michael acceptor and a highly reactive dienophile, it facilitates rapid ring-forming reactions under mild conditions [1]. More importantly, the presence of the α-bromine atom transforms the standard cyclopentenone scaffold into a prime candidate for palladium-catalyzed cross-coupling reactions. This dual reactivity profile allows chemists to rapidly assemble highly functionalized cyclopentane architectures with excellent step-economy, making it a high-priority precursor for both discovery chemistry and scalable active pharmaceutical ingredient (API) manufacturing.

Research Fit

Cross-coupling Preferred substrate in patented Suzuki-Miyaura routes for pharmaceutical intermediates
Cascade reactions Validated template for CAIRC-based assembly of polycyclic scaffolds
Stereoselective synthesis 5-membered ring imposes conformational bias for diastereoselective transformations

Substituting 2-bromocyclopent-2-enone with its unbrominated analog, 2-cyclopenten-1-one, fundamentally disrupts synthetic workflows because the latter completely lacks the necessary halogen handle for direct α-position cross-coupling, forcing chemists to endure multi-step, low-yielding pre-functionalization sequences [2]. Conversely, substituting it with 2-iodocyclopent-2-enone, while theoretically offering higher cross-coupling reactivity, introduces severe practical drawbacks including higher procurement costs, pronounced light sensitivity, and reduced shelf-life, which complicate bulk handling and storage. Furthermore, attempting to use the closely related 2-chlorocyclopent-2-enone results in significantly diminished yields in key cycloaddition steps due to the differing electronic and steric profile of the chlorine atom [1]. Consequently, for processes requiring a stable, highly reactive, and direct cross-coupling-competent cyclopentenone, 2-bromocyclopent-2-enone is strictly non-interchangeable.

Substitution Risk

Halogen identity alters reactivity
C–Br bond provides distinct oxidative addition rates vs C–Cl or C–I in cross-couplings, which may shift yield and selectivity
Ring size influences stereochemical outcome
5-membered cyclopentenone scaffold differs conformationally from 6-membered analogs, leading to divergent diastereoselectivity
Reactivity–stability balance not retained
2-iodo analog may be less stable; 2-chloro analog often less reactive in conjugate additions, altering cascade efficiency

Superior Dienophile Reactivity in Diels-Alder Reactions

In the synthesis of angularly halogenated cis-fused bicyclic ketones, the choice of the α-haloenone significantly dictates the efficiency of the cycloaddition. When subjected to MeAlCl2-catalyzed Diels-Alder reaction with 2,3-dimethyl-1,3-butadiene at -10 °C, 2-bromocyclopent-2-enone delivers an exceptional 91% yield of the desired cycloadduct. In direct contrast, the closely related 2-chlorocyclopent-2-enone yields only 72% under identical conditions [1]. This 19% absolute increase in yield highlights the superior dienophilic character of the bromo-analog, directly translating to higher material throughput and reduced waste in the synthesis of complex cyclynone intermediates.

Evidence DimensionCycloadduct yield in MeAlCl2-catalyzed Diels-Alder reaction
Target Compound Data91% yield (2-bromocyclopent-2-enone)
Comparator Or Baseline72% yield (2-chlorocyclopent-2-enone)
Quantified Difference19% higher absolute yield
Conditions10 mol% MeAlCl2, -10 °C, CH2Cl2, 4 equiv. 2,3-dimethyl-1,3-butadiene

A 19% yield improvement in an early-stage cycloaddition drastically reduces raw material costs and simplifies downstream purification in multi-step pharmaceutical syntheses.

Suzuki coupling preference
Head-to-head
Defined as primary coupling partner; 2-iodo analog listed as possible alternative in a patented COX-2 inhibitor route
Supports route fidelity and development risk reduction
Pd catalyst; typical Suzuki-Miyaura conditions

Suzuki-Miyaura Cross-Coupling Capability

The α-bromine atom of 2-bromocyclopent-2-enone provides a highly reliable handle for palladium-catalyzed cross-coupling, a feature entirely absent in standard 2-cyclopentenone. During the total synthesis of the complex polyketide hexacyclinic acid, 2-bromocyclopent-2-enone was successfully coupled with a highly functionalized boronic acid fragment using Pd(PPh3)4 and Tl2CO3, achieving an 84% yield of the critical bromodiene intermediate without undesired double-coupling or decomposition [1]. An unbrominated baseline compound would require extensive, multi-step α-functionalization to even participate in this reaction, proving the bromo-analog's critical role in step-economic procurement strategies.

Evidence DimensionDirect α-position Suzuki cross-coupling capability
Target Compound Data84% yield of coupled product
Comparator Or Baseline0% direct yield (unbrominated 2-cyclopenten-1-one)
Quantified DifferenceComplete enablement of single-step C-C coupling
ConditionsPd(PPh3)4, Tl2CO3, complex boronic acid fragment

Bypassing multi-step α-functionalization saves significant time and reagent costs, making this compound the definitive choice for rapid assembly of functionalized cyclopentanes.

CAIRC cascade efficiency
Class-level
Reported optimal reactivity/stability balance for conjugate addition-initiated ring closure relative to Cl and I analogs
May support cascade reaction screening
Carbon nucleophiles with active methylenes

Room-Temperature Sonogashira Alkynylation

2-Bromocyclopent-2-enone readily undergoes Sonogashira cross-coupling with terminal alkynes under exceptionally mild conditions, facilitating the rapid synthesis of enyne systems. For example, its reaction with 1-(tert-butyldimethylsiloxy)-2,2-dimethylbut-3-yne using a PdCl2(PPh3)2 and CuI catalyst system at room temperature affords the α-alkynylated product in a 73% yield [1]. The unbrominated baseline, 2-cyclopentenone, is completely inert to these conditions. The ability to perform this coupling at room temperature is particularly valuable for preserving the integrity of thermally sensitive functional groups on the alkyne partner.

Evidence DimensionYield of α-alkynylated product via Sonogashira coupling
Target Compound Data73% yield at room temperature
Comparator Or Baseline0% yield (unbrominated 2-cyclopentenone)
Quantified DifferenceEnables direct room-temperature alkynylation
ConditionsPdCl2(PPh3)2, CuI, iPr2NH, THF, room temperature

The ability to directly append complex alkyne side chains at room temperature is essential for the scalable, degradation-free synthesis of prostaglandin analogs.

Conformational bias
Reported
5-membered ring yields specific diastereomer profile; 6-membered analog expected to produce different stereochemical outcome
Context-dependent stereochemical control
Au-catalyzed C–H insertion, cycloaddition context
Physicochemical profile
Data to verify
Boiling point 216 °C (760 mmHg), flash point 117 °C, consensus Log P 1.56
Supports extraction and purification design
Calculated and experimental values

Prostaglandin & Cyclopentenoid Antibiotic Total Synthesis

Because 2-bromocyclopent-2-enone enables high-yielding, direct cross-coupling (e.g., 84% yield in Suzuki reactions) and highly efficient conjugate additions, it is the premier starting material for synthesizing the cyclopentane core of prostaglandins and related antibiotics. It allows chemists to install the α- and β-side chains with high regio- and stereocontrol in minimal steps [1].

Angularly Halogenated Bicyclic Scaffold Synthesis

Driven by its superior dienophile reactivity (yielding 91% cycloadduct compared to 72% for the chloro-analog), this compound is the optimal choice for Lewis acid-catalyzed Diels-Alder reactions. It is heavily procured for the rapid assembly of cis-fused cyclynone intermediates used in complex pharmaceutical discovery [2].

Advanced Enyne Building Block Development

Leveraging its compatibility with room-temperature Sonogashira conditions (achieving 73% yield with complex terminal alkynes), 2-bromocyclopent-2-enone is ideally suited for generating highly functionalized enyne systems. These intermediates are critical for subsequent cascade cyclizations or metathesis reactions in advanced materials and API development [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediate via Suzuki coupling
Bromo-enone reactivity in Pd-catalyzed cross-coupling
Coupling efficiency and yield vs. iodo analog
Polycyclic scaffold construction via CAIRC
Reactivity in conjugate addition-initiated ring closure
Cascade efficiency and side-product profile
Stereoselective cyclopentenone functionalization
Conformational rigidity of 5-membered ring
Diastereomeric ratio and stereochemical assignment
Scalable process development
Physicochemical profile (boiling point, Log P)
Extraction and purification protocol robustness

XLogP3

1.4

Other CAS

10481-34-2

Wikipedia

2-Cyclopenten-1-one, 2-bromo-

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